molecular formula C18H17ClN2O2 B8326326 5-(4-Chloro-benzylamino)-2-isopropyl-isoindole-1,3-dione

5-(4-Chloro-benzylamino)-2-isopropyl-isoindole-1,3-dione

Cat. No.: B8326326
M. Wt: 328.8 g/mol
InChI Key: ZGNBUIMHQHBGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-benzylamino)-2-isopropyl-isoindole-1,3-dione is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylamino]-2-propan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H17ClN2O2/c1-11(2)21-17(22)15-8-7-14(9-16(15)18(21)23)20-10-12-3-5-13(19)6-4-12/h3-9,11,20H,10H2,1-2H3

InChI Key

ZGNBUIMHQHBGDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium triacetoxyborohydride (1.03 g, 4.90 mmol) was added to a stirred solution of 5-amino-2-isopropyl-isoindole-1,3-dione (0.50 g, 2.69 mmol), 4-chlorobenzaldehyde (0.37 g, 2.69 mmol), and acetic acid (160 μl, 2.69 mmol) in anhydrous dichloromethane (10 ml) at room temperature. The reaction was stirred overnight and quenched with the addition of water. The organic phase was separated, washed with brine, then dried (MgSO4) and evaporated in vacuo. The resulting residue was purified by flash column chromatography (5% methanol in dichloromethane) to afford the title compound as a light brown solid (160 mg, 20%). HPLC retention time 4.86 min. Mass spectrum (ES+) m/z 329 (M+H).
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160 μL
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20%

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